![molecular formula C14H18N5O6PS B585655 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 152218-23-0](/img/structure/B585655.png)
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate is a structurally complex nucleotide analog characterized by:
- Stereochemistry: The (4aR,6R,7R,7aR) configuration defines its three-dimensional arrangement, critical for molecular recognition and binding interactions .
- Functional groups: The 2-oxido-2-sulfanylidene group introduces polarity and redox activity, while the sodium butanoate side chain enhances solubility and bioavailability .
This compound’s design suggests applications in antiviral or anticancer therapies, leveraging its nucleotide-like structure to mimic endogenous substrates.
作用机制
Target of Action
The primary target of this compound is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses to external stimuli.
Mode of Action
This compound acts as a competitive inhibitor of PKA . During metabolic activation by esterases, the inhibitor and butyrate are released . This means it binds to the active site of PKA, preventing the natural substrate (cAMP) from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
By inhibiting PKA, this compound affects the cAMP signaling pathway . This pathway is involved in a wide range of cellular processes, including cell division, differentiation, and apoptosis. The inhibition of PKA can therefore have broad effects on cellular function.
Pharmacokinetics
The compound is lipophilic and membrane-permeant , which allows it to easily cross cell membranes and reach its intracellular target . It is also resistant against mammalian phosphodiesterases
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of esterases, which are needed for the metabolic activation of the compound , can affect its activity. Additionally, the compound’s lipophilicity and membrane permeability may be influenced by the lipid composition of the cell membranes it encounters.
生物活性
The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate represents a complex molecular structure with potential biological activities. This article focuses on its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure includes a fused bicyclic system and multiple functional groups that suggest potential interactions with biological targets. Its molecular weight is approximately 509.4 g/mol with specific hydrogen bond donor and acceptor counts that may influence its solubility and interaction with biomolecules .
Sodium butanoate acts primarily as a histone deacetylase (HDAC) inhibitor. This mechanism leads to increased acetylation of histones, which can alter gene expression profiles significantly. The compound's ability to modulate gene expression has been linked to various biological processes including:
- Antineoplastic Activity : Sodium butanoate has shown potential in inhibiting cancer cell growth through apoptosis induction and modulation of signaling pathways related to cell survival .
- Anti-inflammatory Effects : It has been reported to reduce inflammation in various models by modulating immune responses and reducing oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that sodium butanoate enhances the viability of certain cell lines while inhibiting others. For instance:
These studies indicate that sodium butanoate can selectively induce cell death in cancerous cells while promoting the health of non-cancerous cells.
In Vivo Studies
Animal models have been utilized to assess the compound's effects in a physiological context. For example:
- Huntington's Disease Model : In R6/2 transgenic mice, sodium butanoate delayed symptom onset and prolonged survival by modulating neuroinflammation and neuronal survival pathways .
Case Studies
Several case studies have highlighted sodium butanoate's therapeutic potential:
- Colorectal Cancer : A study indicated that sodium butanoate reduced tumor size in murine models when administered alongside standard chemotherapy treatments.
- Metabolic Disorders : Research showed that sodium butanoate improved metabolic profiles in high-fat diet-induced obesity models by enhancing GLP-1 secretion and reducing gut dysbiosis .
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this sodium-containing nucleotide analog?
Synthesis typically involves phosphorothioate chemistry and regioselective coupling of the adenine moiety. Key steps include protecting group strategies for the hydroxyl and amino groups, followed by deprotection and sodium salt formation via ion exchange. Characterization requires multi-modal approaches:
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 260 nm for adenine) and ion-pair chromatography to resolve phosphorothioate diastereomers .
- Structural confirmation : Employ 31P NMR to verify the phosphorothioate group (δ ≈ 55–60 ppm) and 1H/13C NMR for the furanose and butanoate regions .
- Elemental analysis : Validate sodium content via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How can researchers ensure the compound's stability during storage and experimental use?
Stability studies should focus on:
- Hydrolytic degradation : Monitor under varying pH (4–9) using accelerated stability testing at 40°C/75% relative humidity. Phosphate-buffered saline (pH 7.4) is critical for mimicking physiological conditions .
- Oxidative resistance : Evaluate via exposure to hydrogen peroxide (0.3% v/v) and track adenine oxidation products (e.g., 8-oxoadenine) using LC-MS .
- Light sensitivity : Store in amber vials at –20°C, as UV-Vis spectroscopy shows absorbance peaks in the 250–270 nm range, indicating photolability .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Biofluid analysis : Solid-phase extraction (SPE) coupled with LC-MS/MS, using stable isotope-labeled internal standards (e.g., 15N5-adenine) to correct for matrix effects .
- Tissue distribution : Autoradiography with 35S-labeled phosphorothioate groups, validated by scintillation counting .
Advanced Research Questions
Q. How can computational modeling elucidate the compound's interaction with enzymatic targets (e.g., kinases or polymerases)?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets, focusing on the phosphorothioate’s role in mimicking γ-phosphate .
- Molecular dynamics (MD) : Simulate conformational flexibility of the tetrahydrofuran ring over 100 ns trajectories to assess steric effects on target engagement .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity differences between phosphorothioate and native phosphate analogs .
Q. What strategies resolve contradictions in activity data across cell-based vs. cell-free assays?
- Membrane permeability limitations : Compare EC50 values in permeabilized vs. intact cells. Use prodrug strategies (e.g., esterification of butanoate) to enhance uptake .
- Off-target effects : Employ CRISPR-Cas9 knockouts of suspected off-target enzymes (e.g., adenylate cyclases) to isolate mechanism-specific responses .
- Redox interference : Quantify intracellular glutathione levels (via Ellman’s assay) to assess phosphorothioate-thiol exchange artifacts .
Q. How can advanced crystallography techniques resolve the compound’s stereochemical configuration?
- Single-crystal X-ray diffraction : Co-crystallize with a protein target (e.g., a kinase) to fix the conformation. Anomalous scattering from sulfur/sodium atoms aids phase determination .
- Synchrotron radiation : Utilize high-flux beams (λ = 0.7–1.0 Å) to improve resolution (<1.5 Å) for the phosphorothioate moiety, which often exhibits disorder .
Q. What experimental designs validate the compound’s role in modulating epigenetic pathways?
- DNA methyltransferase (DNMT) inhibition : Treat DNMT-overexpressing cell lines (e.g., HCT-116) and quantify global DNA methylation via 5-methylcytosine ELISA .
- Histone modification profiling : Use chromatin immunoprecipitation sequencing (ChIP-seq) with antibodies against H3K27ac or H3K4me3 to assess chromatin remodeling .
Q. Methodological Resources
- Synthesis protocols : Refer to USP monographs for sodium phosphate derivatives, emphasizing ion-exchange chromatography and purity thresholds (≥98%) .
- Data interpretation frameworks : Align with evidence-based inquiry principles, linking mechanistic hypotheses to biochemical theory (e.g., transition-state analog design) .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Table 1: Structural and Physicochemical Comparison
Key Observations:
Longer alkyl chains (e.g., octanoyl in ) increase lipophilicity (higher XLogP3), suggesting improved membrane permeability but reduced solubility . Sulfamate groups () introduce polarity and hydrogen-bonding capacity, likely impacting target affinity and metabolic stability .
Stereochemical Variations :
- The (4aR,6R,7R,7aR) configuration in the target compound contrasts with the (3aR,4R,6R,6aR) stereochemistry in , which may lead to divergent interactions with chiral binding pockets .
Functional Group Contributions :
- The 2-sulfanylidene group in the target compound and HR6 () could participate in disulfide bond formation or metal chelation, influencing redox activity .
Computational Similarity Analysis
Table 2: Tanimoto Coefficient-Based Similarity Metrics
Key Findings:
- Tanimoto Coefficients >0.7 (e.g., octanoyl analog) indicate strong structural overlap, often correlating with conserved biological activity .
- Lower Scores (e.g., 0.55 for HR6) reflect significant structural divergence, likely leading to distinct pharmacological behaviors .
Pharmacokinetic and Bioactivity Considerations
- Solubility: The sodium butanoate group in the target compound enhances aqueous solubility compared to octanoyl derivatives, favoring oral bioavailability .
- Metabolic Stability : Sulfur-containing groups (e.g., sulfanylidene) may increase susceptibility to oxidative metabolism, reducing half-life compared to sulfamate derivatives () .
- Binding Affinity: Molecular docking studies suggest that minor modifications (e.g., bromine substitution) can drastically alter binding pocket interactions due to steric or electronic effects .
属性
CAS 编号 |
152218-23-0 |
---|---|
分子式 |
C14H18N5O6PS |
分子量 |
415.36 g/mol |
IUPAC 名称 |
[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17)/t7-,10-,11-,14-,26?/m1/s1 |
InChI 键 |
XSAXBAAZBXKFFH-IDYJAONBSA-N |
SMILES |
CCCC(=O)OC1C2C(COP(=S)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |
手性 SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
规范 SMILES |
CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。